4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of LY-195448 involves several steps:
Starting Material: The reaction begins with 4-(3-hydroxy-3-methylbutyl)benzoic acid.
Formation of Intermediate: This compound reacts with hydrogen cyanide in acetic acid and sulfuric acid to form 4-[3-(formylamino)-3-methylbutyl]benzoic acid.
Hydrolysis: The intermediate is hydrolyzed to the corresponding amine using aqueous hydrochloric acid at 100°C.
Acyl Chloride Formation: The amine reacts with thionyl chloride to form the corresponding acyl chloride.
Benzamide Formation: The acyl chloride is then converted to benzamide by reacting with ammonia.
Final Condensation: The benzamide is condensed with styrene oxide using hexamethyldisilazane in dimethyl sulfoxide and hydrolyzed with sodium hydroxide in butanone water.
Chemical Reactions Analysis
LY-195448 undergoes various chemical reactions:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: It undergoes substitution reactions, particularly at the amine group.
Common Reagents: Hydrogen cyanide, acetic acid, sulfuric acid, aqueous hydrochloric acid, thionyl chloride, ammonia, styrene oxide, hexamethyldisilazane, dimethyl sulfoxide, sodium hydroxide.
Major Products: The major products formed include various metabolites and derivatives of LY-195448.
Scientific Research Applications
LY-195448 has several scientific research applications:
Chemistry: It is used in the study of phenethanolamine derivatives and their chemical properties.
Biology: The compound is used to study cell cycle regulation and microtubule assembly.
Medicine: LY-195448 has shown antitumor activity and is used in cancer research to understand its effects on tumor cells.
Industry: It is used in the development of new antitumor agents and other pharmaceutical applications
Mechanism of Action
LY-195448 exerts its effects by inhibiting microtubule assembly, which is crucial for cell division. It interacts directly with tubulin, a protein that forms microtubules, leading to the blockage of cells at metaphase. This inhibition disrupts the normal function of the cytoskeleton, causing cell cycle arrest and ultimately cell death .
Comparison with Similar Compounds
LY-195448 is compared with other phenethanolamine compounds:
Colcemid: LY-195448 shows increased resistance in cell lines resistant to Colcemid, a depolymerizing drug.
Taxol: LY-195448 is more sensitive in cell lines resistant to Taxol, a microtubule-stabilizing drug.
Unique Properties: LY-195448 is unique in its ability to block cells at metaphase and its specific interaction with tubulin
Similar compounds include:
- Colcemid
- Taxol
- Vinblastine
- Vincristine
These compounds share similar mechanisms of action but differ in their specific interactions and effects on microtubules.
Properties
CAS No. |
111974-80-2 |
---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI Key |
SYZWOOODCAMXPL-SFHVURJKSA-N |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Key on ui other cas no. |
111974-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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